![molecular formula C22H24BrN3O2S B2815091 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide CAS No. 422288-32-2](/img/no-structure.png)

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

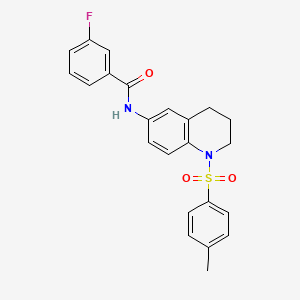

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring . The specific compound you mentioned has additional functional groups attached to the quinazoline core, including a bromo group, an amide group, and a sulfanylidene group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the quinazoline core, with the additional functional groups attached at specific positions on the ring. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of the functional groups it contains. For example, the bromo group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups it contains. For example, the presence of the amide group could influence its solubility in water .Scientific Research Applications

Synthesis and Chemical Properties

- Functionalized Quinazolinones Synthesis : Quinazolinones, such as the one , are synthesized through various methods. For instance, 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one reacts with halogens and chalcogen tetrahalides in a regioselective manner, demonstrating the diverse synthetic routes and chemical reactions that quinazolinones undergo (Kut, Onysko, & Lendel, 2020).

Biological and Pharmacological Activity

- Antibacterial and Antifungal Activities : Quinazolinone derivatives have shown significant antibacterial and antifungal properties. For example, novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones have been found to exhibit considerable antimicrobial activity (Patel & Patel, 2010).

- Antiviral Potential : Some quinazolinone derivatives have been evaluated for their antiviral activity against various viruses, including influenza and severe acute respiratory syndrome corona, demonstrating their potential application in antiviral drug development (Selvam et al., 2007).

- Pesticidal Activities : Quinazolinone derivatives are also known for their pesticidal properties. For example, certain derivatives have shown noteworthy antibacterial, insecticidal, and anti-acetylcholinesterase activities (Misra & Gupta, 1982).

Applications in Material Science

- Reactive Dyes : Quinazolinone moieties have been used in the synthesis of reactive dyes, applicable on various fibers like wool, silk, and cotton. This demonstrates their utility in textile and material sciences (Patel, Patel, & Patel, 2022).

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(4-methylphenyl)methyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "4-methylbenzylamine", "hexanoyl chloride", "sodium hydroxide", "hydrogen peroxide", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "potassium carbonate", "acetic acid", "hexane" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat under reflux for 4 hours.", "b. Remove excess thionyl chloride under reduced pressure to obtain 2-chlorobenzoic acid.", "c. Dissolve 2-chlorobenzoic acid in 50% sulfuric acid and add sodium nitrite to obtain the diazonium salt.", "d. Add copper(I) bromide and potassium carbonate to the diazonium salt solution and stir for 30 minutes.", "e. Filter the resulting precipitate and wash with water to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[(4-methylphenyl)methyl]hexanamide in acetic acid.", "b. Add hydrogen peroxide dropwise to the solution and stir for 2 hours.", "c. Add sodium hydroxide to the solution to adjust the pH to 9-10.", "d. Extract the solution with hexane and dry over anhydrous sodium sulfate.", "e. Remove the solvent under reduced pressure to obtain the final product." ] } | |

CAS No. |

422288-32-2 |

Molecular Formula |

C22H24BrN3O2S |

Molecular Weight |

474.42 |

IUPAC Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide |

InChI |

InChI=1S/C22H24BrN3O2S/c1-15-6-8-16(9-7-15)14-24-20(27)5-3-2-4-12-26-21(28)18-13-17(23)10-11-19(18)25-22(26)29/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,29) |

InChI Key |

AXPOTBOWPSZLPJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2815009.png)

![Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate](/img/structure/B2815012.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B2815014.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2815016.png)

![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815017.png)

![4-[(2,5-Dimethylphenyl)sulfanyl]aniline hydrochloride](/img/structure/B2815026.png)

![2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2815028.png)

![1-(4-tert-butylbenzoyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B2815030.png)